molecular formula C12H14N2O B1406900 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one CAS No. 1622069-58-2

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one

Cat. No.: B1406900
CAS No.: 1622069-58-2
M. Wt: 202.25 g/mol
InChI Key: QBOXALACCGWNJV-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one (CAS Number: 1622069-58-2) is a chemical compound with a molecular formula of C 12 H 14 N 2 O and a molecular weight of 202.25 g/mol [ ]. This diazepine derivative is offered as a high-purity material (≥95%) for research and development purposes [ ]. Diazepine and benzodiazepine core structures are recognized in medicinal chemistry for their wide range of therapeutic potential, which includes applications as sedatives, antiepileptics, anxiolytics, and analgesics [ ]. Furthermore, such scaffolds are valuable intermediates in organic synthesis, serving as precursors for the creation of more complex fused-ring compounds [ ]. Researchers are exploring these compounds and their metal complexes for diverse biological activities, including antimicrobial and cytotoxic properties [ ]. This product is intended for research applications such as method development, analytical testing, and as a building block in chemical synthesis. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-methyl-3-phenyl-6,7-dihydro-5H-1,4-diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-9-5-8-13-11(12(14)15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOXALACCGWNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a substituted aniline with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the diazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diazepine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes, particularly those involving diazepine receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one involves its interaction with molecular targets such as receptors or enzymes. The diazepine ring structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Benzodiazepines (e.g., Methylclonazepam)

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) shares a diazepin-2-one backbone but incorporates a fused benzene ring (Figure 2). Key differences include:

  • Structural Features: The target compound lacks aromatic fusion, reducing ring strain and altering electronic properties. Methylclonazepam’s nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity and receptor binding affinity, critical for its central nervous system (CNS) activity .
  • Synthesis : Methylclonazepam requires multi-step synthesis involving nitration and halogenation, whereas the target compound is synthesized via a one-pot method .
  • Biological Activity: Benzodiazepines like Methylclonazepam are potent anxiolytics, whereas the target compound’s non-fused structure may limit CNS penetration but could favor alternative applications (e.g., enzyme inhibition).
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Synthesis Method Biological Activity
1-Methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one Non-fused 1,4-diazepin-2-one 1-CH₃, 3-Ph One-pot cyclization Underexplored
Methylclonazepam Fused 1,4-benzodiazepin-2-one 1-CH₃, 5-Cl, 7-NO₂ Multi-step synthesis Anxiolytic, sedative

Comparison with 1,3-Diazepinium Derivatives

describes 2-azido-(1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium) hexafluorophosphate, a cationic 1,3-diazepinium salt. Key distinctions include:

  • Electronic Properties : The hexafluorophosphate counterion enhances solubility in polar solvents, unlike the neutral target compound.
  • Reactivity : The azido (N₃⁻) group in the 1,3-diazepinium derivative enables click chemistry applications, whereas the target compound’s phenyl group may facilitate π-π interactions .

Comparison with Benzo[b][1,4]diazepin Derivatives

Compounds like 4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl derivatives () feature fused aromatic systems with coumarin or tetrazole groups. These modifications:

  • Expand Functionality : Coumarin moieties introduce fluorescence properties, useful in imaging applications, unlike the simpler phenyl group in the target compound .

Physicochemical Properties

  • Lipophilicity : The phenyl and methyl groups in the target compound likely increase logP compared to polar analogs like the 1,3-diazepinium hexafluorophosphate salt.
  • Stability: The absence of electron-withdrawing groups (e.g., NO₂ in Methylclonazepam) may improve stability under basic conditions.

Biological Activity

1-Methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one (CAS No. 1622069-58-2) is a heterocyclic compound featuring a diazepine ring fused with a phenyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • Canonical SMILES : CN1CCCN=C(C1=O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The diazepine structure facilitates binding to specific sites, which can modulate the activity of these targets. This interaction can lead to a range of biological effects depending on the target involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that diazepine derivatives can affect neurotransmitter systems, particularly GABAergic pathways. The compound may act as a modulator at the benzodiazepine receptors, influencing sedation and anxiolytic effects.

2. Anticholinesterase Activity

Recent investigations have highlighted the potential of similar diazepine compounds in inhibiting acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function.

3. Antitumor Activity

Some derivatives of diazepines have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in lung cancer cells through cell cycle arrest mechanisms.

Case Studies

Several case studies illustrate the biological activity of related compounds:

Case Study 1: Neuroprotective Effects

A study involving a series of tetrahydro-diazepines showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

Case Study 2: Anticancer Properties

In vitro studies on related diazepine derivatives revealed that they could inhibit the proliferation of A549 lung cancer cells. The compounds triggered apoptosis via activation of caspase pathways and upregulation of pro-apoptotic proteins.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityReferences
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineNeurotoxic effects; Parkinson's research
Tetrahydro-pyrazolo[1,5-a][1,4]diazepinAntitumor activity; AChE inhibition
Indole derivativesWide range of biological activities

Q & A

Q. What are the primary synthetic routes for 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one?

The compound is synthesized via one-pot reactions involving 1,2-diaza-1,3-dienes (DDs) and N-unsubstituted aliphatic 1,3-diamines. A regioselective approach using 2-aminobenzylamine and methyl 3,3,3-trifluoropyruvate yields mixtures of regio- and stereoisomers, requiring careful isolation (e.g., column chromatography or crystallization). Reaction conditions such as solvent polarity (e.g., dichloromethane or acetonitrile), temperature (ambient to 70°C), and catalysts (e.g., oxalyl chloride for cyclization) significantly influence yield and selectivity .

Key Reaction Steps :

StepReagents/ConditionsRole
1DDs + 1,3-diaminesCore ring formation
22-AminobenzylamineRegioselective benzodiazepine synthesis
3Oxalyl chloride, 70°CCyclization promoter

Q. How is this compound characterized spectroscopically?

1D and 2D NMR (e.g., 1^1H, 13^{13}C, and 19^{19}F NMR) are critical for structural elucidation. For example:

  • 1^1H NMR signals at δ 3.90 ppm (t, 4H) and 3.38 ppm (s, 6H) confirm methylene and methyl groups in the diazepinone ring .
  • 19^{19}F NMR at δ -72.66 ppm verifies hexafluorophosphate counterions in intermediates . IR spectroscopy (e.g., N3_3 stretch at 2184 cm1^{-1}) identifies functional groups in derivatives .

Q. What are the key physicochemical properties?

  • Molecular formula : C12_{12}H14_{14}N2_2O
  • Molecular weight : 202.25 g/mol
  • Boiling point : ~232°C (estimated from analogs) .
  • Density : ~0.995 g/cm3^3 (similar to diazepinone derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be resolved?

Regioselectivity is controlled by adjusting substituent electronic effects and steric hindrance. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) on reactants favor 1,4-diazepinone formation over benzodiazepines .
  • Solvent polarity (e.g., non-polar solvents like ethers) reduces competing pathways. Advanced techniques like HPLC or chiral chromatography separate regioisomers, with retention times correlated to ring substituent polarity .

Q. How are contradictions in spectral data interpreted?

Discrepancies in NMR assignments (e.g., overlapping signals) are resolved via:

  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to distinguish regioisomers .
  • X-ray crystallography : Definitive structural confirmation, especially for stereoisomers .
  • Computational modeling (DFT) : Predicts chemical shifts and verifies experimental data .

Q. What strategies study the biological activity of this compound?

  • Receptor binding assays : Screen for GABAA_A receptor affinity (common in benzodiazepine derivatives) using radiolabeled ligands (e.g., 3^3H-flunitrazepam) .
  • In vitro toxicity : Assess metabolic stability via liver microsome assays and cytochrome P450 inhibition profiles .
  • Structure-activity relationship (SAR) : Modify the phenyl or methyl groups to evaluate potency and selectivity .

Data Contradiction Analysis

Example Issue : Conflicting yields in one-pot synthesis (50–82% across studies).
Resolution :

  • Variable control : Trace moisture or oxygen degrades intermediates; use anhydrous solvents and inert atmospheres .
  • Catalyst optimization : Replace oxalyl chloride with milder agents (e.g., POCl3_3) to reduce side reactions .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC or LC-MS) for intermediate stability .
  • Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation .
  • Biological assays : Use orthogonal assays (e.g., electrophysiology + molecular docking) to validate receptor interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one
Reactant of Route 2
Reactant of Route 2
1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one

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